9-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one
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Overview
Description
9-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C21H34N4O3 and its molecular weight is 390.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.26309096 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antihypertensive Applications
One notable application of similar compounds is in the development of antihypertensive drugs. A study prepared forty-one 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, showing potent antihypertensive effects in rats. The study's findings suggest that peripheral alpha 1-adrenoceptor blockade might be the primary mechanism behind their antihypertensive activity, indicating a potential application for compounds with a similar structure in managing hypertension (Clark et al., 1983).
Asthma and COPD Treatment
Another research domain involves the treatment of chemokine-mediated diseases, such as asthma and chronic obstructive pulmonary disease (COPD). A study discussed the utility of 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives as CCR8 antagonists, highlighting their potential in treating respiratory diseases, including asthma and COPD (Norman, 2007).
Synthetic Methodologies
Scientific research has also focused on the synthesis of nitrogen-containing spiro heterocycles, which are crucial for developing various pharmaceuticals. A catalyst-free synthesis method was developed for 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones, demonstrating an efficient approach to constructing complex molecular architectures (Aggarwal et al., 2014).
Chemical Properties and Structural Analysis
The structural and photophysical properties of diazaspiro compounds have been a subject of study as well. Research on diazaspiro[5.5]undecane-1,3,5,9-tetraones and their solvatochromic analysis contributes to understanding the chemical behavior and potential applications of these compounds in materials science (Aggarwal & Khurana, 2015).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
9-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O3/c1-27-14-4-11-25-16-21(8-7-19(25)26)9-12-24(13-10-21)15-18-22-20(28-23-18)17-5-2-3-6-17/h17H,2-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHSMXQELFQEMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2(CCC1=O)CCN(CC2)CC3=NOC(=N3)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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